molecular formula C6H7NOS B1605579 2-(Methylsulfinyl)pyridine CAS No. 21948-75-4

2-(Methylsulfinyl)pyridine

Cat. No.: B1605579
CAS No.: 21948-75-4
M. Wt: 141.19 g/mol
InChI Key: UWYSBYGJIUSXBJ-UHFFFAOYSA-N
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Description

2-(Methylsulfinyl)pyridine is an organic compound with the molecular formula C6H7NOS It is a derivative of pyridine, where a methylsulfinyl group is attached to the second position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methylsulfinyl)pyridine typically involves the oxidation of 2-(Methylthio)pyridine. One common method is the use of hydrogen peroxide (H2O2) as an oxidizing agent in the presence of acetic acid. The reaction is carried out at room temperature, resulting in the formation of this compound.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, concentration of reactants, and reaction time to ensure high yield and purity of the final product. The use of continuous flow reactors can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(Methylsulfinyl)pyridine undergoes various chemical reactions, including:

    Oxidation: Further oxidation of this compound can lead to the formation of 2-(Methylsulfonyl)pyridine.

    Reduction: The compound can be reduced back to 2-(Methylthio)pyridine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The methylsulfinyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2) in acetic acid.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Various nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: 2-(Methylsulfonyl)pyridine.

    Reduction: 2-(Methylthio)pyridine.

    Substitution: Corresponding substituted pyridine derivatives.

Scientific Research Applications

2-(Methylsulfinyl)pyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where oxidative stress plays a role.

    Industry: It is used in the production of agrochemicals, pharmaceuticals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-(Methylsulfinyl)pyridine involves its interaction with various molecular targets. The methylsulfinyl group can undergo redox reactions, influencing the oxidative state of biological systems. This can lead to the modulation of signaling pathways involved in oxidative stress and inflammation. The compound’s ability to interact with nucleophiles also makes it a potential inhibitor of enzymes that rely on nucleophilic catalysis.

Comparison with Similar Compounds

    2-(Methylthio)pyridine: The precursor to 2-(Methylsulfinyl)pyridine, differing by the oxidation state of the sulfur atom.

    2-(Methylsulfonyl)pyridine: The fully oxidized form of this compound.

    Pyridine: The parent compound, lacking the methylsulfinyl group.

Uniqueness: this compound is unique due to its intermediate oxidation state, which imparts distinct chemical reactivity. This makes it a versatile intermediate in organic synthesis and a valuable compound for studying redox biology.

Properties

IUPAC Name

2-methylsulfinylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NOS/c1-9(8)6-4-2-3-5-7-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWYSBYGJIUSXBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)C1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70944543
Record name 2-(Methanesulfinyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70944543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21948-75-4
Record name 2-Methylsulfinylpyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021948754
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Methanesulfinyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70944543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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